Lipophilicity (clogP) Positioned Within the Optimal Drug-Like Window Versus Close Analogs
The target compound exhibits a calculated logP (clogP) of 3.05, placing it squarely within the optimal lipophilicity range (1–3) for oral drug-likeness and screening hit quality, and below the widely cited threshold of >3 that correlates with elevated promiscuity and toxicity risk . In contrast, the naphthalene-2-sulfonamide analog (CAS 941891-02-7), which adds a fused bicyclic aromatic system, is predicted to have a clogP exceeding 3.5 due to its larger hydrophobic surface area . The 3,4-dimethylbenzene analog (CAS 895803-44-8) has a reported XLogP3 of 3.1, slightly above the target compound . This lower lipophilicity of CAS 903290-11-9 reduces the likelihood of non-specific hydrophobic protein binding and phospholipidosis risk, which are common attrition drivers in analog series with large aromatic sulfonamide head groups .
| Evidence Dimension | Calculated logP (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP = 3.05 |
| Comparator Or Baseline | CAS 895803-44-8: XLogP3 = 3.1; CAS 941891-02-7: estimated clogP > 3.5 |
| Quantified Difference | Target compound is 0.05 log units lower than the dimethylbenzene analog and >0.45 log units lower than the naphthalene analog. |
| Conditions | Computed values from SILDrug (clogP, CAS 903290-11-9) and PubChem-derived predictions (XLogP3, CAS 895803-44-8) . |
Why This Matters
This difference in lipophilicity positions CAS 903290-11-9 as a more developable starting point in lead optimization campaigns where controlling logP is correlated with improved downstream ADMET profiles.
- [1] SILDrug Database, Entry EOS24837. Computed clogP = 3.05 for CAS 903290-11-9. View Source
- [2] Kuujia. Product page for CAS 941891-02-7 (naphthalene-2-sulfonamide analog). View Source
- [3] PubChem / Kuujia. Computed XLogP3 = 3.1 and tPSA = 89.6 Ų for CAS 895803-44-8. View Source
